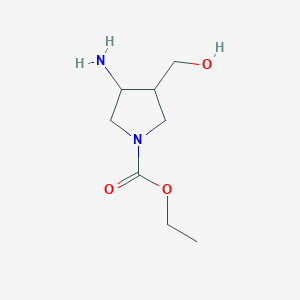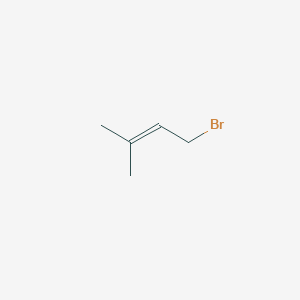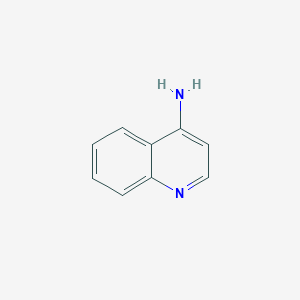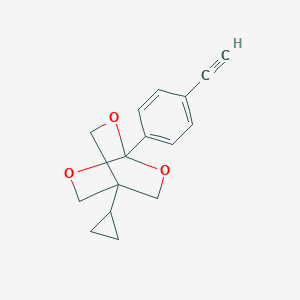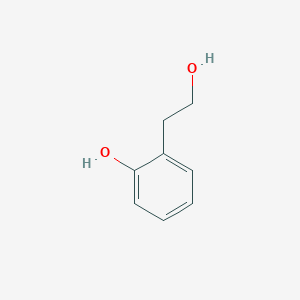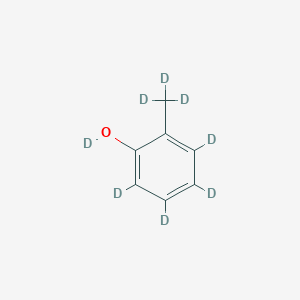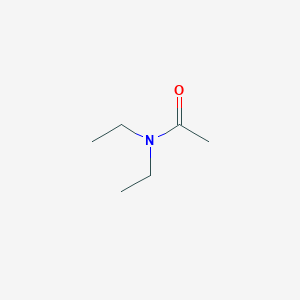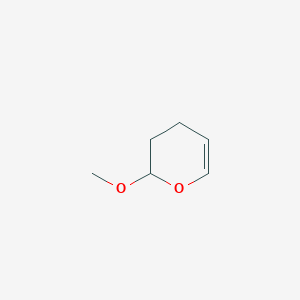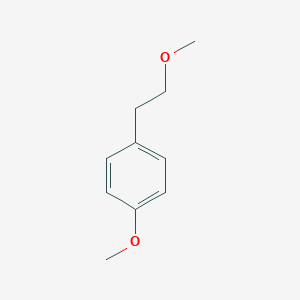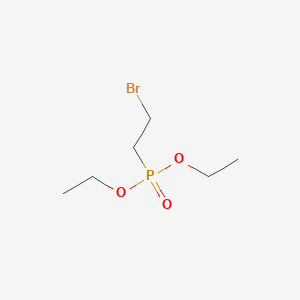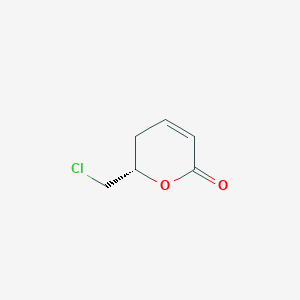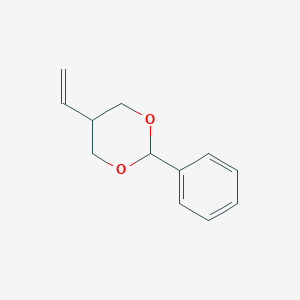
5-Ethenyl-2-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2-phenyl-1,3-dioxane, also known as styrene oxide, is a cyclic organic compound with the molecular formula C10H10O2. It is commonly used in the chemical industry as a building block for the synthesis of various chemicals and polymers.
Wirkmechanismus
The mechanism of action of 5-Ethenyl-2-phenyl-1,3-dioxane involves the formation of reactive intermediates such as epoxides and diols. These reactive intermediates can undergo various chemical reactions such as hydrolysis, oxidation, and reduction. The biological effects of 5-Ethenyl-2-phenyl-1,3-dioxane are largely dependent on the reactivity of these intermediates and their interactions with various cellular components.
Biochemische Und Physiologische Effekte
5-Ethenyl-2-phenyl-1,3-dioxane has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in various cell types. It has also been shown to cause cytotoxicity and apoptosis in various cancer cell lines. Additionally, 5-Ethenyl-2-phenyl-1,3-dioxane has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-Ethenyl-2-phenyl-1,3-dioxane is its availability and ease of synthesis. It is also a relatively stable compound that can be stored for long periods of time. However, one of the major limitations of 5-Ethenyl-2-phenyl-1,3-dioxane is its reactivity and potential toxicity. Careful handling and disposal procedures are required to minimize the risk of exposure.
Zukünftige Richtungen
There are several future directions for the study of 5-Ethenyl-2-phenyl-1,3-dioxane. One area of research is the development of novel epoxide hydrolase inhibitors for the treatment of various diseases such as cancer and inflammation. Another area of research is the study of the metabolism and pharmacokinetics of 5-Ethenyl-2-phenyl-1,3-dioxane in various animal models. Additionally, the development of new synthetic methods for the production of 5-Ethenyl-2-phenyl-1,3-dioxane and its derivatives is an area of ongoing research.
Synthesemethoden
5-Ethenyl-2-phenyl-1,3-dioxane can be synthesized by the epoxidation of 5-Ethenyl-2-phenyl-1,3-dioxane using various oxidizing agents such as hydrogen peroxide, peracids, and m-chloroperbenzoic acid. The reaction is typically carried out in the presence of a catalyst such as a transition metal complex or a quaternary ammonium salt.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-2-phenyl-1,3-dioxane has been extensively studied for its various scientific research applications. It is commonly used as a model compound for the study of epoxide hydrolases, which are enzymes that catalyze the hydrolysis of epoxides to form diols. It has also been used as a substrate for the study of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics.
Eigenschaften
CAS-Nummer |
128562-00-5 |
|---|---|
Produktname |
5-Ethenyl-2-phenyl-1,3-dioxane |
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5-ethenyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H14O2/c1-2-10-8-13-12(14-9-10)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2 |
InChI-Schlüssel |
UIXWASZEUIZYAW-UHFFFAOYSA-N |
SMILES |
C=CC1COC(OC1)C2=CC=CC=C2 |
Kanonische SMILES |
C=CC1COC(OC1)C2=CC=CC=C2 |
Synonyme |
1,3-Dioxane,5-ethenyl-2-phenyl-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





